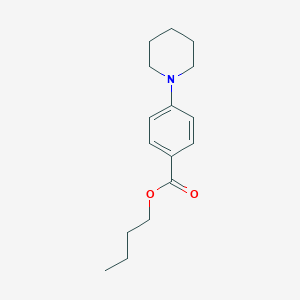

Benzoic acid, 4-(1-piperidinyl)-, butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

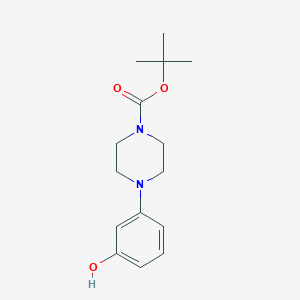

“Benzoic acid, 4-(1-piperidinyl)-, butyl ester”, also known as “Butyl 4-(1-piperidinyl)benzoate”, is a chemical compound with the molecular formula C16H23NO2 . It has an average mass of 261.359 Da and a monoisotopic mass of 261.172882 Da .

Molecular Structure Analysis

The molecular structure of “Benzoic acid, 4-(1-piperidinyl)-, butyl ester” consists of a benzoic acid moiety, a piperidine ring, and a butyl ester group . The exact spatial arrangement of these groups would depend on the specific synthesis pathway and reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For “Benzoic acid, 4-(1-piperidinyl)-, butyl ester”, we can expect it to have properties typical of esters and amines. For example, it may have a certain degree of polarity due to the polar carbonyl group in the ester and the polar amine group in the piperidine ring. Its exact boiling point, melting point, and other physical properties would need to be determined experimentally .Aplicaciones Científicas De Investigación

Application in Food and Pharmaceuticals

Benzoic acid and its derivatives, including esters like 4-(1-piperidinyl)-, butyl ester, are significant in the food industry and pharmaceuticals. They are present in plant and animal tissues and produced by microorganisms. These compounds, including salts, alkyl esters, parabens, benzyl alcohol, benzaldehyde, and benzoyl peroxide, serve as antibacterial and antifungal preservatives and flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. Their widespread occurrence and use make them common in the environment, being found in water, soil, and air, leading to high human exposure. The review by del Olmo, Calzada, & Nuñez (2017) provides an extensive overview of the presence, use, metabolism, and potential public health concerns of benzoic acid and its derivatives.

Synthesis and Chemical Transformation

The compound 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl ester, prepared from serine and terminal acetylenes, undergoes Claisen rearrangement to produce piperidine derivatives. This synthesis method is a general route to optically pure piperidines with substituents alpha to nitrogen and leads to versatile intermediates for a broad range of amines containing a substituted piperidine subunit. This process is elaborated by Acharya & Clive (2010).

Bioactive Compounds in Piper Species

Piper species contain several benzoic acid derivatives, including 4-(1-piperidinyl)-, butyl ester. Compounds from Piper glabratum and P. acutifolium have shown significant antiparasitic activity against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum. The study by Flores et al. (2008) highlights the potential of these compounds in developing new antiparasitic agents.

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, benzoic acid derivatives are employed. For instance, benzoic acid (4-(2-propoxy)-3-vinylphenyl) ester was used for the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, which were subsequently employed for cyclopolymerization of 1,6-heptadiynes. This process, detailed by Mayershofer, Nuyken, & Buchmeiser (2006), illustrates the compound's relevance in creating complex polymeric structures.

Medical Research and Therapeutics

Benzoic acid derivatives, including 4-(1-piperidinyl)-, butyl ester, are also involved in medical research and therapeutic applications. For example, their role in the metabolism of novel antidepressants, like Lu AA21004, involves the formation of various metabolites, including benzoic acid derivatives. The metabolism process and implications for drug development are discussed in-depth by Hvenegaard et al. (2012).

Safety And Hazards

Propiedades

IUPAC Name |

butyl 4-piperidin-1-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-2-3-13-19-16(18)14-7-9-15(10-8-14)17-11-5-4-6-12-17/h7-10H,2-6,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFPWZFFPQGSFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385570 |

Source

|

| Record name | Benzoic acid, 4-(1-piperidinyl)-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-(1-piperidinyl)-, butyl ester | |

CAS RN |

132884-54-9 |

Source

|

| Record name | Benzoic acid, 4-(1-piperidinyl)-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B181749.png)